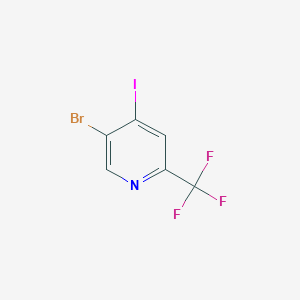

5-Bromo-4-iodo-2-(trifluoromethyl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Synthetic Chemistry

The prevalence of the pyridine ring in biologically active compounds underscores its significance in medicinal chemistry and drug design. nih.govfrontierspecialtychemicals.com Naturally occurring molecules such as vitamins and co-enzymes contain pyridine moieties, and a multitude of synthetic drugs incorporate this heterocycle to enhance their pharmacological properties. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a degree of aqueous solubility, which are often desirable characteristics for drug candidates. nih.gov Consequently, pyridine derivatives have found application as antimicrobial, antiviral, anticancer, and anti-inflammatory agents, among others. frontierspecialtychemicals.com The ability to readily modify the pyridine ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, making it an indispensable scaffold in the development of new therapeutic agents.

Strategic Importance of Polyhalogenated Pyridines

The introduction of multiple halogen atoms onto the pyridine ring dramatically expands its synthetic utility. Polyhalogenated pyridines are highly sought-after intermediates in organic synthesis due to their propensity to participate in a variety of cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency.

The differential reactivity of various halogens (iodine > bromine > chlorine) in these cross-coupling reactions is a key strategic element. wikipedia.org This reactivity trend allows for the selective functionalization of a polyhalogenated pyridine at a specific position, leaving other halogenated sites intact for subsequent transformations. This stepwise approach is a powerful strategy for the divergent synthesis of complex, highly substituted pyridine derivatives from a single, readily available starting material.

Unique Position of 5-Bromo-4-iodo-2-(trifluoromethyl)pyridine as a Synthetic Synthon

This compound holds a unique and strategic position as a synthetic building block due to the distinct reactivity of its three substituents. The presence of both a bromine and an iodine atom on the pyridine ring allows for selective, sequential cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This difference in reactivity enables chemists to selectively introduce a substituent at the 4-position via reactions such as Suzuki, Sonogashira, or Negishi couplings, while leaving the bromo group at the 5-position available for a subsequent, different cross-coupling reaction.

The trifluoromethyl group at the 2-position further influences the reactivity of the pyridine ring. As a strong electron-withdrawing group, it enhances the electrophilicity of the pyridine core, making it more susceptible to nucleophilic aromatic substitution reactions under certain conditions. Furthermore, the trifluoromethyl group can impact the biological activity and physicochemical properties, such as metabolic stability and lipophilicity, of the final products. nih.govjst.go.jp

This combination of a trifluoromethyl group and two different, selectively addressable halogen atoms makes this compound a highly versatile and powerful tool for the construction of complex, multi-substituted pyridine derivatives that are of significant interest in the pharmaceutical and agrochemical industries.

Below are tables detailing the properties and representative reactivity of this key synthetic intermediate.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H2BrF3IN |

| Molecular Weight | 351.89 g/mol |

| CAS Number | 1025509-75-4 |

| Appearance | Off-white to yellow solid |

Representative Selective Cross-Coupling Reactions

| Reaction Type | Position of Reactivity | Typical Reagents | Product Type |

|---|---|---|---|

| Suzuki Coupling | 4-position (Iodo) | Arylboronic acid, Pd catalyst, base | 5-Bromo-4-aryl-2-(trifluoromethyl)pyridine |

| Sonogashira Coupling | 4-position (Iodo) | Terminal alkyne, Pd/Cu catalyst, base | 5-Bromo-4-alkynyl-2-(trifluoromethyl)pyridine |

| Negishi Coupling | 4-position (Iodo) | Organozinc reagent, Pd or Ni catalyst | 5-Bromo-4-alkyl/aryl-2-(trifluoromethyl)pyridine |

| Buchwald-Hartwig Amination | 4-position (Iodo) | Amine, Pd catalyst, base | 5-Bromo-4-amino-2-(trifluoromethyl)pyridine |

Properties

IUPAC Name |

5-bromo-4-iodo-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3IN/c7-3-2-12-5(1-4(3)11)6(8,9)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTRWNRVSWLXGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 5 Bromo 4 Iodo 2 Trifluoromethyl Pyridine

Cross-Coupling Reactions of 5-Bromo-4-iodo-2-(trifluoromethyl)pyridine

The presence of both a bromo and an iodo substituent on the pyridine (B92270) ring makes this compound an ideal substrate for sequential, site-selective cross-coupling reactions. The distinct electronic properties and bond strengths of the C-I and C-Br bonds allow for precise control over which position reacts first, enabling the synthesis of complex, unsymmetrically substituted pyridines.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the most widely employed method for forming new carbon-carbon and carbon-heteroatom bonds in organic synthesis. For substrates like this compound, palladium-catalyzed reactions offer high efficiency and predictable chemoselectivity. The generally accepted order of reactivity for carbon-halogen bonds in the key oxidative addition step of the catalytic cycle is C–I > C–Br > C–Cl. nih.gov This principle is fundamental to the selective functionalization of the target molecule.

The Suzuki-Miyaura coupling, which joins an organoboron reagent with an organic halide, is one of the most robust and widely used palladium-catalyzed reactions. researchgate.net For this compound, the reaction is expected to proceed with high selectivity at the C4 position, leveraging the greater reactivity of the carbon-iodine bond over the carbon-bromine bond.

By carefully selecting the palladium catalyst, ligand, base, and reaction conditions, the C4-iodo position can be selectively coupled with a variety of aryl- and heteroarylboronic acids or their esters. This initial coupling yields 5-bromo-4-(aryl/heteroaryl)-2-(trifluoromethyl)pyridine intermediates, which retain the bromine atom at the C5 position for subsequent transformations. This two-step approach allows for the controlled synthesis of di-substituted pyridines with different groups at the C4 and C5 positions.

Table 1: Predicted Conditions for Selective Suzuki-Miyaura Coupling at the C4-Iodo Position Data based on analogous reactions with dihalopyridine substrates.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Predicted Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 5-Bromo-4-phenyl-2-(trifluoromethyl)pyridine |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | - | K₂CO₃ | Dioxane/H₂O | 90 | 5-Bromo-4-(4-methoxyphenyl)-2-(trifluoromethyl)pyridine |

| 3 | 2-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 5-Bromo-4-(thiophen-2-yl)-2-(trifluoromethyl)pyridine |

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper(I) complexes. organic-chemistry.orgnih.gov Similar to the Suzuki-Miyaura reaction, the chemoselectivity in the Sonogashira coupling of this compound is dictated by the preferential oxidative addition of the palladium catalyst to the C-I bond.

This selectivity allows for the introduction of an alkynyl group specifically at the C4 position while leaving the C5-bromo substituent untouched. The resulting 4-alkynyl-5-bromopyridine derivatives are valuable intermediates, as the alkyne moiety can be further elaborated, and the remaining bromine atom provides a handle for a second cross-coupling reaction. Copper-free Sonogashira protocols have also been developed to avoid issues like alkyne homocoupling (Glaser coupling), which can be a competing side reaction. nih.govnih.gov

Table 2: Predicted Conditions for Selective Sonogashira Coupling at the C4-Iodo Position Data based on analogous reactions with bromo-iodoarene substrates.

| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Predicted Product |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 5-Bromo-4-(phenylethynyl)-2-(trifluoromethyl)pyridine |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 70 | 5-Bromo-4-((trimethylsilyl)ethynyl)-2-(trifluoromethyl)pyridine |

| 3 | Propargyl alcohol | PdCl₂(dppf) (2) | CuI (4) | K₂CO₃ | DMF | 80 | 3-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)prop-2-yn-1-ol |

The Stille reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org A key advantage of the Stille coupling is the stability of organostannanes to air and moisture. The chemoselectivity of this reaction mirrors that of the Suzuki and Sonogashira couplings, with the C-I bond at the C4 position of this compound being the preferred site for the initial reaction. wikipedia.org

The predictable site-selectivity allows for a modular approach to complex pyridine derivatives. The first coupling occurs at the C4 position, and the resulting 5-bromo-4-substituted pyridine can then be subjected to a second, different coupling reaction at the C5 position. This iterative strategy is highly valuable for building molecular complexity. Additives such as copper(I) salts can accelerate the Stille reaction, believed to be due to their ability to facilitate the rate-limiting transmetalation step. organic-chemistry.org

The high chemoselectivity observed in the palladium-catalyzed cross-coupling of this compound is rooted in the fundamental steps of the catalytic cycle. The cycle generally consists of three main stages: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition : This is typically the rate-determining and selectivity-determining step. A low-valent Pd(0) complex inserts into the carbon-halogen bond, forming a Pd(II) intermediate. The energy barrier for this step is significantly lower for a C-I bond compared to a C-Br bond, leading to the preferential activation of the C4-iodo substituent.

Transmetalation : The organic group from the coupling partner (e.g., organoboron, organoalkyne, or organotin) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

The electron-withdrawing nature of the trifluoromethyl group at the C2 position is expected to enhance the electrophilicity of the pyridine ring, potentially accelerating the initial oxidative addition step for both halogens, though the inherent reactivity difference between iodine and bromine remains the dominant controlling factor for selectivity.

Other Metal-Catalyzed Cross-Couplings

While palladium is the dominant metal for these transformations, other transition metals, particularly nickel and copper, have emerged as powerful alternatives, sometimes offering complementary reactivity or being more cost-effective.

Nickel-Catalyzed Couplings: Nickel catalysts have gained prominence due to their lower cost and unique reactivity, often proceeding through different mechanistic pathways (e.g., involving Ni(I)/Ni(III) cycles or radical intermediates) compared to palladium. squarespace.comucla.edu This can be advantageous for coupling traditionally challenging substrates. In the context of this compound, a nickel catalyst could potentially be used for selective C-I bond activation, similar to palladium. Furthermore, nickel catalysis is particularly effective in cross-electrophile couplings, where two different organic halides are coupled in the presence of a reducing agent, which could open up alternative synthetic routes. orgsyn.org

Copper-Catalyzed Couplings: Copper-catalyzed cross-coupling reactions, such as Ullmann-type couplings and modern variations of the Suzuki and Sonogashira reactions, represent another important class of transformations. rsc.orgrsc.org Copper catalysis can be particularly effective for forming C-N, C-O, and C-S bonds, in addition to C-C bonds. While chemoselectivity between C-I and C-Br bonds is also observed in copper-catalyzed systems, the reaction conditions and substrate scope can differ significantly from palladium-catalyzed methods. For certain applications, a copper-based system might offer advantages in terms of cost or functional group tolerance. nih.gov

Regioselective Functionalization through C-H Activation

Direct C-H activation is a highly atom-economical and efficient strategy for the functionalization of heteroaromatic compounds, avoiding the need for pre-functionalized substrates. youtube.com For trifluoromethyl-substituted pyridines, regioselectivity is a key challenge due to the electronic effects of the substituents.

Iridium-catalyzed C-H borylation has become a valuable method for the synthesis of (hetero)arylboronic esters, which are versatile intermediates in organic synthesis. nih.gov The regioselectivity of this reaction on substituted pyridines is often governed by steric factors. researchgate.netacs.org For 2-(trifluoromethyl)pyridines with a substituent at the 3-position, iridium-catalyzed borylation occurs selectively at the 5-position. nih.gov This methodology is compatible with various functional groups, including halogens, esters, and ethers, and the reactions are typically carried out without a solvent. nih.govacs.org The resulting pyridylboronic esters can be isolated and are amenable to further transformations, although some, particularly those with the boryl group at the 2-position, may have limited long-term stability. nih.govacs.org The low reactivity of some pyridines in iridium-catalyzed borylation can be attributed to the coordination of the nitrogen lone pair to the iridium center, which can be overcome by the presence of a substituent at the C-2 position. rsc.org

| Substrate | Position of Borylation | Yield | Key Observation | Reference |

|---|---|---|---|---|

| 2,3-bis(Trifluoromethyl)pyridine | 5-position | 82% | Steric bulk at C-3 directs borylation to C-5. | nih.gov |

| 3-Bromo-2-(trifluoromethyl)pyridine | 5-position | - | Selective borylation at the sterically most accessible position. | nih.gov |

| 3-Methyl-2-(trifluoromethyl)pyridine | 5-position | - | Steric hindrance from the methyl group directs functionalization. | nih.gov |

A novel method for the direct C-H hydroxylation of electron-deficient N-heteroarenes involves a base-catalyzed halogen transfer. nih.gov This deprotonative approach is well-suited for pyridines bearing electron-withdrawing groups, such as the trifluoromethyl group. nih.gov The reaction proceeds by halogenating a transient N-heteroaryl carbanion with a sacrificial aryl halide oxidant. The resulting N-heteroaryl halide intermediate then undergoes substitution to introduce the hydroxyl group. nih.gov This method provides access to valuable hydroxylated synthons from readily available starting materials. nih.gov

The direct C-H chlorination of pyridines can be challenging but is a crucial transformation for introducing a versatile handle for further functionalization. 2-Chloro-5-(trifluoromethyl)pyridine itself is a key intermediate in the synthesis of various agrochemicals and can be produced through vapor-phase chlorination/fluorination of picoline derivatives at high temperatures. nih.gov This compound can then be used as a model substrate to explore further regioexhaustive functionalization using organometallic "toolbox methods". epfl.ch These methods include site-selective deprotonation, transmetalation-equilibration, and regioselective iodine migration to introduce carboxylic acid groups at different positions on the pyridine ring. epfl.ch

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring activates the halo-substituents towards nucleophilic aromatic substitution (SNAr). Generally, halogens at the 2- and 4-positions of the pyridine ring are more susceptible to SNAr than those at the 3-position. In this compound, the reactivity of the C-Br and C-I bonds towards nucleophiles would depend on the reaction conditions and the nature of the nucleophile. While SNAr reactions on similar substrates are known, specific studies on this compound are not detailed in the provided search results. However, related transformations on 2-halopyridines, such as the reaction with alkoxides and phenoxides, are well-established and often benefit from methodologies like phase-transfer catalysis to improve reaction efficiency. researchgate.net The competing SNAr side reaction with the solvent can sometimes be mitigated by using a weaker base. researchgate.net

Dearomatization Strategies of Pyridines

Dearomatization of pyridines is a powerful strategy for the synthesis of saturated nitrogen-containing heterocycles, which are prevalent scaffolds in natural products and pharmaceuticals. For electron-deficient pyridines like this compound, several dearomatization strategies can be considered, although specific examples for this exact substrate are not extensively documented.

One common approach is catalytic hydrogenation. However, this method can be challenging for polyhalogenated pyridines due to potential catalyst poisoning by the halogens and competing hydrodehalogenation reactions. The selection of a suitable catalyst (e.g., rhodium, ruthenium, or specialized palladium catalysts) and careful control of reaction conditions would be critical to favor ring reduction over halogen removal.

Another strategy is the Birch reduction, which involves treatment with an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (such as ethanol). This method is effective for reducing electron-deficient aromatic rings. The trifluoromethyl group would enhance the susceptibility of the pyridine ring to this type of reduction, likely leading to a dihydropyridine (B1217469) intermediate that could be further functionalized.

Furthermore, nucleophilic addition followed by reduction offers a viable pathway. The electron-deficient nature of the ring, amplified by the CF₃ group, facilitates the addition of nucleophiles (e.g., organometallics or hydrides). The resulting anionic intermediate or dihydropyridine product can then be trapped or further reduced to achieve partial or full dearomatization. The regioselectivity of the initial nucleophilic attack would be governed by the electronic influence of the substituents.

Selective Substitution of Halogen Atoms

The presence of two different halogen atoms, iodine at the C-4 position and bromine at the C-5 position, allows for selective functionalization. The C-I bond is generally weaker and more polarizable than the C-Br bond, making the iodo-substituent more reactive in two major classes of reactions: metal-halogen exchange and palladium-catalyzed cross-coupling. wikipedia.orgresearchgate.net

In metal-halogen exchange reactions, typically using organolithium reagents like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C), the exchange occurs preferentially at the more reactive C-I bond. wikipedia.org This generates a 4-lithiated pyridine intermediate, leaving the bromine atom at C-5 intact. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups selectively at the C-4 position.

Similarly, in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the oxidative addition of the palladium(0) catalyst to the C-X bond is the rate-determining step. wikipedia.org This step is significantly faster for aryl iodides than for aryl bromides. wikipedia.orgrsc.org Consequently, by carefully selecting the reaction conditions (catalyst, ligands, and temperature), one can achieve selective coupling of a boronic acid or its derivative at the C-4 position, preserving the C-5 bromine for subsequent transformations. rsc.orgnih.gov

| Reaction Type | Reagents | Expected Major Product | Position of Substitution |

| Metal-Halogen Exchange | 1. n-BuLi, THF, -78 °C 2. Electrophile (E+) | 5-Bromo-4-E-2-(trifluoromethyl)pyridine | C-4 |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd Catalyst, Base | 5-Bromo-4-R-2-(trifluoromethyl)pyridine | C-4 |

Other Transformations of this compound Derivatives

Halogen Migration and Isomerization Pathways

Under the influence of strong bases, halogenated aromatic and heteroaromatic compounds can undergo a rearrangement known as the "halogen dance". wikipedia.orgeurekaselect.com This reaction involves the migration of a halogen atom from its original position to another on the ring. wikipedia.org The mechanism is typically initiated by deprotonation of a ring proton by a strong, non-nucleophilic base like lithium diisopropylamide (LDA), forming a carbanion. whiterose.ac.uk This carbanion can then induce an intermolecular halogen transfer from another molecule of the starting material, propagating a chain reaction that leads to a thermodynamically more stable isomer. wikipedia.orgresearchgate.net

For derivatives of this compound, treatment with a strong base could potentially lead to deprotonation at C-3 or C-6. The resulting lithiated species could then trigger a halogen dance, potentially leading to isomerization. For instance, a 1,2-migration could result in the iodine or bromine atom moving to an adjacent, more stable position. researchgate.netclockss.org

Another related isomerization pathway can occur following a metal-halogen exchange. For example, after an initial lithium-iodine exchange at the C-4 position, the resulting 4-lithiated species might not be the most stable carbanion. If a more acidic proton or a more stable carbanionic position exists elsewhere on the ring, an intramolecular or intermolecular proton transfer or rearrangement could occur, leading to an isomeric organolithium intermediate before it is trapped by an electrophile. Such rearrangements are driven by thermodynamics, seeking to place the negative charge at the most stable location. wikipedia.org

Carboxylation Reactions to Form Pyridinecarboxylic Acids

Pyridinecarboxylic acids are important building blocks in medicinal chemistry and materials science. chemistryviews.org A direct and efficient method to synthesize them from halogenated precursors is through metal-halogen exchange followed by carboxylation. researchgate.net

For this compound, this transformation can be achieved with high regioselectivity. The process involves the selective formation of the 4-lithiated intermediate via lithium-iodine exchange, as described in section 3.3.2. This highly reactive organolithium species is then quenched by bubbling gaseous carbon dioxide (CO₂) through the solution or by adding solid carbon dioxide (dry ice). researchgate.net The nucleophilic attack of the carbanion on the carbon atom of CO₂ forms a lithium carboxylate salt. Subsequent acidic workup protonates the salt to yield the final carboxylic acid product.

This sequence selectively transforms the iodo-substituent into a carboxylic acid group, yielding 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid. frontierspecialtychemicals.comfrontierspecialtychemicals.com The bromine atom at the C-5 position remains unaffected and is available for further synthetic manipulations.

| Step | Reagents & Conditions | Intermediate/Product |

| 1. Metal-Halogen Exchange | n-BuLi, THF, -78 °C | 5-Bromo-4-lithio-2-(trifluoromethyl)pyridine |

| 2. Carboxylation | 1. CO₂ (gas or solid) 2. H₃O⁺ workup | 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid |

Mechanistic Investigations of Reactions Involving 5 Bromo 4 Iodo 2 Trifluoromethyl Pyridine

Elucidation of Reaction Pathways and Intermediates

The chemical behavior of 5-Bromo-4-iodo-2-(trifluoromethyl)pyridine is characterized by the potential for multiple reaction pathways, largely dictated by the reagents and conditions employed. The presence of two different halogen atoms, a strongly electron-withdrawing trifluoromethyl group, and the pyridine (B92270) nitrogen atom all contribute to a rich and varied reactivity profile. Mechanistic investigations have pointed to the involvement of several key types of reactive intermediates, which are crucial for understanding and predicting the products of its reactions.

Role of Pyridyne Intermediates in Halogen Isomerization

Halogen isomerization, often referred to as a "halogen dance," is a notable reaction in halogenated aromatic and heteroaromatic compounds. wikipedia.orgclockss.orgresearchgate.net This rearrangement involves the migration of a halogen atom to a different position on the ring. The currently accepted mechanism for the base-catalyzed halogen dance does not proceed through an aryne intermediate but rather involves a stepwise process of deprotonation to form an aryl anion, followed by a nucleophilic displacement on a halogen atom. wikipedia.org However, in some cases, particularly with pyridines, the formation of highly reactive pyridyne intermediates has been proposed. nih.govchemistryviews.org

For instance, the isomerization of 3-bromopyridines to 4-bromopyridines has been suggested to proceed via a 3,4-pyridyne intermediate. chemistryviews.org This pathway becomes relevant for this compound under strong basic conditions, where deprotonation can lead to the elimination of a halide to form a pyridyne. The regioselectivity of subsequent nucleophilic attack on the pyridyne is influenced by the substitution pattern of the ring. nih.gov The presence of the trifluoromethyl group can significantly influence the distortion of the pyridyne bond, thereby directing the regioselectivity of nucleophilic additions. nih.gov

Organometallic Intermediates in Metalation and Functionalization

The formation of organometallic intermediates through metal-halogen exchange or direct deprotonation (metalation) is a cornerstone of functionalizing pyridine rings. researchgate.netnih.govnih.govrsc.org For polyhalogenated pyridines like this compound, the site of metalation is influenced by both kinetic and thermodynamic factors. acs.org The iodine atom is typically more susceptible to metal-halogen exchange with organolithium reagents than the bromine atom.

Alternatively, direct deprotonation can occur at a position ortho to a directing group. The trifluoromethyl group, being strongly electron-withdrawing, increases the acidity of the adjacent C-H proton at the 3-position, making it a potential site for deprotonation by strong bases like lithium diisopropylamide (LDA). researchgate.net The resulting organometallic species, be it a lithiated, magnesiated, or zincated pyridine, is a potent nucleophile that can react with a wide array of electrophiles to introduce new functional groups onto the pyridine ring. researchgate.netnih.gov The choice of base, solvent, and temperature can be manipulated to control the regioselectivity of these metalation and functionalization reactions. wikipedia.orgnih.gov

A summary of expected regioselectivity in the metalation of a related compound, 2-bromo-6-(trifluoromethyl)pyridine, is presented in the table below, illustrating the principles that would apply to this compound.

| Metalation Condition | Position of Metalation | Subsequent Functionalization Product |

| Direct deprotonation with LIDA | 3-position | 3-substituted product |

| Silylation at 3-position, then deprotonation | 5-position | 5-substituted product |

| Iodination at 3-position, then base-induced migration | 4-position | 4-substituted product |

This table is illustrative of the regiochemical control achievable in the functionalization of trifluoromethyl-substituted bromopyridines, based on principles from related systems. scispace.com

Radical Pathways in Trifluoromethylation and Functionalization

Radical reactions provide another avenue for the functionalization of pyridines. researchgate.netrsc.org While direct radical trifluoromethylation of pyridine can lead to a mixture of isomers, more controlled methods have been developed. chemistryviews.orgresearchgate.net For a molecule like this compound, radical pathways could be initiated by radical initiators or through photoredox catalysis. researchgate.net

The trifluoromethyl group itself can participate in or influence radical reactions. For example, the generation of a radical at a position on the pyridine ring could be followed by intramolecular cyclization or reaction with other radical species. While specific studies on radical-mediated reactions of this compound are not abundant, the principles of radical reactivity of pyridines and the influence of electron-withdrawing groups suggest that such pathways are plausible under appropriate conditions. researchgate.netmdpi.com

Kinetic and Thermodynamic Aspects of Reactivity

The outcome of many reactions involving substituted pyridines is determined by a delicate balance between kinetic and thermodynamic control. acs.org In the context of metalation, for example, the initial deprotonation may occur at the most kinetically accessible site, which is often the position ortho to the nitrogen or a directing group. However, if the resulting organometallic species can isomerize to a more stable form, the reaction may ultimately yield the thermodynamically favored product. acs.org

For this compound, the C-H bond at the 3-position is activated by the adjacent trifluoromethyl group, making it a likely site for kinetically controlled deprotonation. The relative stability of the potential organometallic intermediates will dictate the thermodynamic outcome. Computational studies on related systems can provide insight into the relative energies of intermediates and transition states, helping to rationalize and predict reaction outcomes. researchgate.netrsc.orgresearchgate.netmdpi.com

Influence of Trifluoromethyl Group on Regioselectivity and Reactivity

The trifluoromethyl (CF3) group is a powerful electron-withdrawing group that exerts a profound influence on the reactivity and regioselectivity of the pyridine ring. nih.govmdpi.com Its strong inductive effect (-I) deactivates the ring towards electrophilic substitution and activates it towards nucleophilic attack. nih.gov

Key effects of the trifluoromethyl group include:

Increased Acidity of C-H Bonds: The CF3 group significantly increases the acidity of adjacent C-H bonds, facilitating deprotonation and subsequent functionalization. nih.gov

Regiocontrol in Nucleophilic Additions: It directs nucleophilic attack to the ortho and para positions relative to itself.

Stabilization of Intermediates: The electron-withdrawing nature of the CF3 group can stabilize anionic intermediates formed during nucleophilic aromatic substitution or deprotonation.

Influence on Biological Activity: The CF3 group can enhance metabolic stability and lipophilicity, which are important properties for pharmaceuticals and agrochemicals. nih.govmdpi.com

In the context of this compound, the CF3 group at the 2-position is expected to direct nucleophilic attack to the 4- and 6-positions and to facilitate deprotonation at the 3-position.

Solvent and Additive Effects on Reaction Outcomes

The choice of solvent and the use of additives can have a dramatic impact on the course of reactions involving this compound. wikipedia.org In metalation reactions, coordinating solvents like tetrahydrofuran (B95107) (THF) can stabilize organometallic intermediates, while non-coordinating solvents may favor different reaction pathways. wikipedia.org

Additives can play several roles:

Bases: The type and amount of base used can determine whether a reaction proceeds via a halogen dance mechanism or a simple deprotonation. wikipedia.orgresearchgate.net

Ligands: In metal-catalyzed reactions, ligands can modulate the reactivity and selectivity of the catalyst.

Lewis Acids: Lewis acids can coordinate to the pyridine nitrogen, altering the electronic properties of the ring and influencing the regioselectivity of reactions. nih.gov

For instance, in halogen dance reactions, the choice of solvent can suppress or promote the rearrangement, and the nature of the base is critical in initiating the process. wikipedia.org Similarly, in metalation reactions, additives like lithium chloride (LiCl) can break up organolithium aggregates, leading to increased reactivity. nih.gov

The following table summarizes the potential effects of solvents and additives on key reactions.

| Reaction Type | Solvent/Additive | Potential Effect |

| Halogen Dance | Tetrahydrofuran (THF) vs. Tetrahydropyran (THP) | Can promote or suppress the reaction. wikipedia.org |

| Halogen Dance | Strong, non-nucleophilic bases (e.g., LDA, KDA) | Initiates the deprotonation step. researchgate.net |

| Metalation | Coordinating solvents (e.g., THF) | Stabilize organometallic intermediates. wikipedia.org |

| Metalation | Additives like LiCl or TMEDA | Can increase reactivity and influence aggregation state of organometallic species. nih.gov |

Computational Chemistry in the Study of 5 Bromo 4 Iodo 2 Trifluoromethyl Pyridine Reactivity

Application of Density Functional Theory (DFT) in Reaction Mechanism Studies

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for investigating the mechanisms of organic reactions. For 5-Bromo-4-iodo-2-(trifluoromethyl)pyridine, DFT calculations are instrumental in mapping out the potential energy surfaces of its reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed.

These studies typically employ a functional, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311G(d,p)) to accurately model the electronic environment of this electron-deficient pyridine (B92270) ring. The presence of three distinct substituents—a bromine atom, an iodine atom, and a trifluoromethyl group—creates a complex electronic landscape. DFT analysis helps to elucidate how these substituents collectively influence the activation barriers of reactions at different positions on the pyridine ring, thereby revealing the most probable reaction pathways. For instance, DFT can be used to compare the energy barriers for the displacement of the bromo versus the iodo substituent, providing a theoretical basis for observed experimental outcomes.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of this compound, which in turn dictate its reactivity. nih.gov These calculations provide a wealth of information, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

For this particular molecule, the strong electron-withdrawing nature of the trifluoromethyl group, combined with the inductive effects of the halogen atoms, significantly lowers the energy of the LUMO. This makes the pyridine ring highly susceptible to nucleophilic attack. Analysis of the LUMO's spatial distribution can pinpoint the most electrophilic sites on the ring. Furthermore, calculations of atomic charges, such as those derived from Natural Bond Orbital (NBO) analysis, quantify the partial positive charges on the carbon atoms of the pyridine ring, offering a clear picture of the molecule's electrophilicity. nih.gov

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.5 eV | Represents the energy of the lowest unoccupied molecular orbital, indicating the molecule's susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Note: The values in this table are illustrative and representative of what would be expected from quantum chemical calculations.

Predictive Modeling for Regioselectivity and Stereoselectivity

One of the most powerful applications of computational chemistry is the prediction of selectivity in chemical reactions. For a molecule with multiple potential reaction sites like this compound, predicting the regioselectivity of a reaction is crucial. Computational models can effectively explain and predict which of the halogen atoms is more likely to be substituted or which carbon atom is more susceptible to metallation.

Predictive models for regioselectivity often rely on the analysis of the electronic structure and the stability of potential intermediates. nih.gov For example, in a nucleophilic aromatic substitution reaction, the regioselectivity can be predicted by comparing the activation energies for the formation of Meisenheimer-like intermediates at different positions. The transition state leading to the most stable intermediate will have the lowest energy, thus indicating the preferred reaction pathway. The aryne distortion model, which considers the polarization of the aryne triple bond due to substituent effects, has also been used to predict regioselectivity in reactions of substituted pyridynes. nih.gov In the case of this compound, such models would be invaluable in predicting the outcome of reactions involving the formation of a pyridyne intermediate.

Simulation of Reaction Intermediates and Transition States

The direct experimental observation of reaction intermediates and transition states is often challenging due to their transient nature. Computational chemistry provides the tools to simulate these species, offering a glimpse into the fleeting moments of a chemical transformation. researchgate.net For reactions involving this compound, computational methods can be used to determine the geometries and electronic structures of key intermediates and transition states.

For instance, in a Suzuki or Stille cross-coupling reaction, the structures of the oxidative addition, transmetallation, and reductive elimination transition states can be computationally modeled. These simulations not only confirm the proposed reaction mechanism but also provide detailed structural information, such as bond lengths and angles, at the peak of the energy barrier. Frequency calculations are also performed on these simulated structures; a single imaginary frequency confirms that the structure is a true transition state, representing a saddle point on the potential energy surface. youtube.com This level of detail is crucial for a comprehensive understanding of the reaction dynamics.

Applications of 5 Bromo 4 Iodo 2 Trifluoromethyl Pyridine in Complex Chemical Synthesis

Role as a Versatile Synthetic Building Block

5-Bromo-4-iodo-2-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound that serves as a versatile building block in organic synthesis. Its utility stems from the presence of multiple reactive sites on the pyridine (B92270) ring: a trifluoromethyl group, a bromine atom, and an iodine atom. The differential reactivity of the bromo and iodo substituents allows for selective and sequential cross-coupling reactions, making this compound a valuable precursor for the synthesis of polysubstituted pyridines.

The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 4-position of the pyridine ring, followed by a subsequent reaction at the 5-position. This stepwise approach is instrumental in the controlled construction of complex molecular architectures. Common cross-coupling reactions that can be employed with this building block include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively. wikipedia.orgbeilstein-journals.orguzh.ch

Table 1: Reactivity of Halogen Substituents in Cross-Coupling Reactions

| Halogen | Bond Strength (kcal/mol) | Relative Reactivity in Pd-catalyzed Cross-Coupling |

|---|---|---|

| Iodine | ~57 | Highest |

| Bromine | ~71 | Intermediate |

Precursor for Advanced Fluorinated Organic Compounds

The presence of the trifluoromethyl group makes this compound a key precursor for the synthesis of advanced fluorinated organic compounds. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly influence the electronic properties and reactivity of the pyridine ring. rsc.org The incorporation of this moiety is a widely used strategy in medicinal chemistry to enhance the metabolic stability and bioavailability of drug candidates. nih.gov

Starting from this compound, a variety of fluorinated derivatives can be synthesized through the aforementioned cross-coupling reactions. For instance, the introduction of aryl or heteroaryl groups via Suzuki-Miyaura coupling leads to the formation of complex fluorinated biaryl systems. Similarly, the Sonogashira coupling can be employed to introduce alkyne functionalities, which are themselves versatile handles for further transformations.

Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds

The general synthetic strategy would involve a sequential cross-coupling approach. For example, a Suzuki-Miyaura coupling at the more reactive 4-iodo position could be followed by a Buchwald-Hartwig amination at the 5-bromo position to introduce different pharmacophoric groups. This modular approach is highly valuable in the optimization of lead compounds in drug discovery programs.

Intermediate in the Synthesis of Agrochemicals and Crop Protection Products

The trifluoromethylpyridine scaffold is also prevalent in a wide range of agrochemicals, including herbicides, insecticides, and fungicides. rsc.orgnih.gov One of the most significant intermediates in this field is 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), which is used in the production of several crop protection products. nih.gov The synthesis of such compounds often relies on the functionalization of a pre-formed trifluoromethylpyridine ring.

This compound represents a valuable, albeit more complex, starting material for the synthesis of novel agrochemical candidates. The ability to introduce two different substituents at specific positions on the pyridine ring allows for the fine-tuning of the biological activity and physical properties of the target molecules. For example, the introduction of a substituted phenyl group via a Suzuki-Miyaura reaction, followed by the installation of an ether or amine linkage, could lead to the generation of novel herbicidal or insecticidal compounds.

Table 2: Examples of Agrochemicals Containing the Trifluoromethylpyridine Moiety

| Agrochemical | Type | Key Intermediate Class |

|---|---|---|

| Fluazifop-butyl | Herbicide | Chloro(trifluoromethyl)pyridine |

| Chlorfluazuron | Insecticide | Dichloro(trifluoromethyl)pyridine |

| Flonicamid | Insecticide | Trifluoromethylpyridine |

Development of Novel Heterocyclic Systems

Beyond its use as a scaffold for substitution reactions, this compound can also serve as a precursor for the development of novel fused heterocyclic systems. Through intramolecular cyclization reactions, the functional groups introduced via cross-coupling can react with the pyridine nitrogen or other positions on the ring to form bicyclic or polycyclic structures.

For instance, the introduction of an ortho-aminoaryl group at the 4-position via a Suzuki-Miyaura coupling could be followed by an intramolecular Buchwald-Hartwig amination or other cyclization methods to construct novel fused heterocycles. Such complex heterocyclic systems are of great interest in medicinal chemistry and materials science due to their unique three-dimensional structures and potential for novel biological activities. The differential reactivity of the two halogen atoms provides a strategic advantage in designing synthetic routes to these complex molecules. libretexts.org

Q & A

Q. What are the recommended synthetic routes for 5-bromo-4-iodo-2-(trifluoromethyl)pyridine?

- Methodological Answer : The compound can be synthesized via sequential halogenation of a trifluoromethyl-substituted pyridine scaffold. For example, bromination at the 5-position using NBS (N-bromosuccinimide) under radical conditions, followed by iodination at the 4-position via electrophilic substitution with iodine monochloride (ICl) in a controlled acidic environment. Alternatively, metal-mediated cross-coupling (e.g., Ullmann coupling) could introduce iodine post-bromination . Key Considerations :

- Monitor reaction progress using TLC or HPLC to avoid over-halogenation.

- Purify intermediates via column chromatography (silica gel, hexane/EtOAC) under inert conditions to prevent decomposition of the iodo substituent .

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons and coupling patterns. The trifluoromethyl group causes deshielding of adjacent protons, while bromine and iodine induce distinct splitting due to their electronegativity.

- ¹⁹F NMR : A singlet near -60 ppm confirms the trifluoromethyl group.

- Mass Spectrometry (HRMS) : Look for isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) and iodine (single dominant peak for ¹²⁷I).

- X-ray Crystallography : Resolve halogen positioning and steric effects .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and reactions.

- Waste Disposal : Halogenated waste must be segregated and treated by licensed hazardous waste facilities.

- Storage : Keep in amber vials under argon at -20°C to prevent photolytic or oxidative degradation of the iodo group .

Advanced Research Questions

Q. How does the reactivity of the iodine substituent influence cross-coupling reactions compared to bromine?

- Methodological Answer : Iodine’s lower bond dissociation energy makes it more reactive than bromine in metal-catalyzed couplings (e.g., Suzuki-Miyaura). To selectively activate iodine:

- Use Pd(PPh₃)₄ with a mild base (K₂CO₃) in THF/water at 60°C.

- For sequential couplings, protect the iodine with a directing group (e.g., boronic ester) before bromine activation.

Validation : Monitor reaction progress via GC-MS to confirm selective substitution .

Q. What strategies mitigate decomposition during long-term storage?

- Methodological Answer :

Q. How do electronic effects of the trifluoromethyl group impact nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The electron-withdrawing trifluoromethyl group activates the pyridine ring for NAS at positions ortho and para. For example:

- React with NaN₃ in DMF at 120°C to substitute iodine with an azide group.

- Kinetic studies (via UV-Vis or ¹H NMR) show accelerated NAS rates compared to non-fluorinated analogs .

Q. What purification challenges arise due to halogenated byproducts?

- Methodological Answer :

- Byproduct Removal : Use reverse-phase HPLC (C18 column, MeCN/H₂O gradient) to separate dihalogenated impurities.

- Crystallization : Optimize solvent polarity (e.g., EtOH/water mixtures) to isolate the target compound.

- Validation : Compare melting points and HRMS data against known standards .

Q. How to resolve contradictions in NMR coupling constants for halogenated pyridines?

- Methodological Answer :

- Variable Temperature NMR : Perform experiments at -40°C to slow dynamic effects (e.g., ring puckering) that obscure coupling patterns.

- DFT Calculations : Simulate expected coupling constants using Gaussian09 with B3LYP/6-31G* basis sets to validate experimental data .

Q. What are optimized conditions for multi-step synthesis involving this compound?

- Methodological Answer :

Q. Can computational modeling predict regioselectivity in derivatization reactions?

- Methodological Answer :

- QSAR Models : Train models on similar halogenated pyridines to predict reaction sites. For example, the trifluoromethyl group directs electrophiles to the 3- and 5-positions.

- MD Simulations : Simulate transition states in Schrödinger Suite to identify steric/electronic barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.